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Compound of Interest

Compound Name: 14-Methoxymetopon

Cat. No.: B146635 Get Quote

Introduction
14-Methoxymetopon is a semi-synthetic opioid analgesic derived from metopon.[1] It is a

highly potent and selective µ-opioid receptor agonist, exhibiting significantly greater analgesic

activity than morphine in various animal models.[1][2][3] When administered systemically, it is

approximately 500 times more potent than morphine.[1][2][3] This potency is dramatically

increased with spinal or supraspinal administration, reaching over a million-fold greater than

morphine.[2][3] Its unique pharmacological profile includes potent analgesia with a reduced

incidence of common opioid side effects such as respiratory depression, sedation, and

constipation.[1][2][3][4]

Pharmacological Profile
Mechanism of Action: 14-Methoxymetopon acts as a selective agonist at µ-opioid

receptors.[1][2] Its analgesic effects are fully antagonized by µ-selective antagonists like

naltrexone.[1]

Potency: Its analgesic potency varies depending on the administration route and the pain

model used. In rodent models of visceral pain (acetic acid writhing test), its potency can be

up to 20,000 times that of morphine.[1]

Side Effect Profile: Compared to morphine and other potent opioids like sufentanil, 14-
methoxymetopon demonstrates a more favorable safety profile.[1] Studies in dogs have

shown that intravenous administration induces no significant respiratory depression and less
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sedation, bradycardia, and hypotension compared to sufentanil.[1][4] It also exhibits a ceiling

effect on the inhibition of gastrointestinal transit in mice, suggesting a lower propensity for

constipation.[1][2]

Administration Routes in Animal Studies
14-Methoxymetopon has been effectively administered in animal studies through various

routes, each offering distinct advantages for preclinical research.

Systemic Administration:

Subcutaneous (s.c.): A common route for producing systemic analgesic effects in rodents.

[5][6][7]

Intravenous (i.v.): Used for rapid onset of action and to assess cardiovascular and

respiratory effects, particularly in larger animals like dogs.[1][4][6][8]

Intraperitoneal (i.p.): Another common route for systemic administration in rodent studies.

[6][8]

Central Administration:

Intracerebroventricular (i.c.v.) and Intrathecal (i.t.): These routes are used to investigate

the central analgesic effects of the compound, bypassing the blood-brain barrier and

demonstrating significantly enhanced potency.[2][6][8]

The choice of administration route depends on the specific aims of the study, such as

investigating systemic analgesia versus central mechanisms of action.

Data Presentation
Table 1: Analgesic Potency of 14-Methoxymetopon
Compared to Morphine in Rodents
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Animal Model
Administration
Route

Potency Ratio (14-
Methoxymetopon
vs. Morphine)

Reference

Tail-Flick Test (Rat) Systemic ~500-fold greater [1][2]

Acetic Acid Writhing

Test (Mouse)
Systemic

Up to 20,000-fold

greater
[1]

Hot Plate Test (Rat) Not Specified
130-300 fold more

potent
[9]

Tail Flick Test (Rat) Not Specified
130-300 fold more

potent
[9]

Acetic Acid Induced

Abdominal

Constriction (Mouse)

Not Specified
130-300 fold more

potent
[9]

Spinal/Supraspinal

Administration
Central (i.c.v., i.t.)

>1,000,000-fold

greater
[2][3]

Table 2: Physiological Effects of Intravenous 14-
Methoxymetopon vs. Sufentanil in Dogs

Parameter
14-
Methoxymetopon

Sufentanil Reference

Respiratory

Depression (PaO₂

drop)

4% 41% [1]

Hypotension (Maximal

drop)
6% 20% [1]

Bradycardia (Maximal

effect)
19% 42% [1][4]

Sedation (EEG delta-

power increase)
288% 439% [1]
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Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects using
the Hot Plate Test in Mice
This protocol is adapted from methodologies used for potent opioid analgesics.

Animal Model: Male ICR mice (20-25 g).

Drug Preparation: Dissolve 14-Methoxymetopon in sterile saline. Prepare a range of doses

based on potency estimates (e.g., starting from 1 µg/kg).

Administration: Administer the prepared solution subcutaneously (s.c.) in the scruff of the

neck.

Hot Plate Test:

Maintain the hot plate at a constant temperature of 55 ± 0.5°C.

Gently place the mouse on the hot plate and start a timer.

Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

Record the latency (in seconds) to the first sign of nociception.

To prevent tissue damage, a cut-off time of 45-60 seconds is implemented.

Test the animals at baseline (before drug administration) and at various time points after

administration (e.g., 15, 30, 60, and 120 minutes).

Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible

Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time

- Baseline latency)] x 100.

Protocol 2: Intravenous Administration and
Cardiovascular Monitoring in Dogs
This protocol is based on studies evaluating the safety profile of potent opioids.
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Animal Model: Trained adult Beagle dogs.

Surgical Preparation (if required): For continuous monitoring, animals may be instrumented

with arterial and venous catheters under light anesthesia, followed by a recovery period.

Drug Preparation: Dissolve 14-Methoxymetopon in sterile saline suitable for intravenous

injection. Doses used in previous studies include graded doses of 3, 6, and 12 µg/kg.[4]

Administration: Administer the drug as a slow bolus injection into a cephalic vein.

Physiological Monitoring:

Continuously monitor heart rate and rhythm using an electrocardiogram (ECG).

Measure arterial blood pressure via an arterial catheter connected to a pressure

transducer.

Monitor respiratory function by measuring arterial blood gases (PaO₂ and PaCO₂).

Record baseline measurements before drug administration and at frequent intervals post-

administration.

Data Analysis: Compare the post-administration physiological parameters to baseline values

to determine the cardiovascular and respiratory effects of the compound.
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Caption: Experimental workflow for 14-Methoxymetopon administration in animal studies.
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Caption: Signaling pathway of 14-Methoxymetopon via the µ-opioid receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b146635?utm_src=pdf-custom-synthesis
https://grokipedia.com/page/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/12524147/
https://pubmed.ncbi.nlm.nih.gov/12524147/
https://en.wikipedia.org/wiki/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/10825321/
https://pubmed.ncbi.nlm.nih.gov/10825321/
https://pubmed.ncbi.nlm.nih.gov/11927370/
https://pubmed.ncbi.nlm.nih.gov/11927370/
https://pubmed.ncbi.nlm.nih.gov/11927370/
https://www.researchgate.net/publication/11438739_Effects_of_14-methoxymetopon_a_potent_opioid_agonist_on_the_responses_to_the_tail_electric_stimulation_test_and_plus-maze_activity_in_male_rats_Neuroendocrine_correlates
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954314/
https://www.researchgate.net/publication/12493403_14-Methoxymetopon_A_Potent_Opioid_Induces_No_Respiratory_Depression_Less_Sedation_and_Less_Bradycardia_than_Sufentanil_in_the_Dog
https://pubmed.ncbi.nlm.nih.gov/8391457/
https://pubmed.ncbi.nlm.nih.gov/8391457/
https://www.benchchem.com/product/b146635#14-methoxymetopon-administration-routes-in-animal-studies
https://www.benchchem.com/product/b146635#14-methoxymetopon-administration-routes-in-animal-studies
https://www.benchchem.com/product/b146635#14-methoxymetopon-administration-routes-in-animal-studies
https://www.benchchem.com/product/b146635#14-methoxymetopon-administration-routes-in-animal-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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